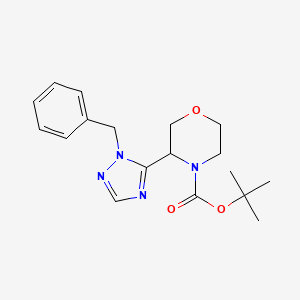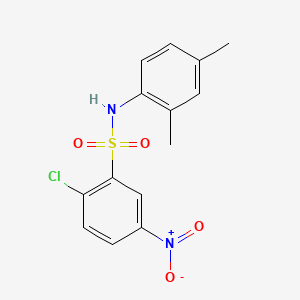
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate is a compound with a wide range of applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. It is a versatile molecule that can be used to synthesize a variety of compounds with different functional groups. In addition, it has been used in various scientific research applications, such as the synthesis of drugs and the study of biochemical and physiological effects.
科学的研究の応用
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of drugs, such as antidiabetic agents, anti-inflammatory agents, and anti-cancer agents. In addition, it has been used in the study of biochemical and physiological effects, such as its effect on the activity of enzymes and other proteins. It has also been used in the synthesis of a variety of compounds with different functional groups, such as amides, esters, and amines.
作用機序
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has been shown to interact with enzymes and other proteins in the body. It has been shown to inhibit the activity of enzymes and other proteins, such as proteases, phosphatases, and kinases. In addition, it has been shown to bind to specific receptors, such as G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and other proteins, such as proteases, phosphatases, and kinases. In addition, it has been shown to bind to specific receptors, such as G-protein coupled receptors, and to modulate their activity. It has also been shown to have a variety of effects on cell signaling pathways, such as the MAPK and PI3K pathways.
実験室実験の利点と制限
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available commercially. In addition, it is relatively stable and has a relatively low toxicity. However, it has a relatively low solubility in water, which can limit its utility in some applications.
将来の方向性
The use of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate in scientific research has a number of potential future directions. One potential direction is the development of new drugs using this compound as an intermediate in the synthesis process. In addition, research could be conducted to further explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Other potential directions include the development of new compounds with different functional groups, as well as the development of new methods for synthesizing this compound.
合成法
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate can be synthesized using a two-step reaction. The first step involves the reaction of benzyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydroxide. This reaction produces tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine. The second step involves the reaction of the tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine with 4-bromo-2-chloro-5-methylbenzoic acid in the presence of a base such as potassium carbonate. This reaction produces this compound.
特性
IUPAC Name |
tert-butyl 3-(2-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)21-9-10-24-12-15(21)16-19-13-20-22(16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKLCMQJUKHGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)





![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)

![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)



